molecular formula C17H17N5O4 B11269790 3,5-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

3,5-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11269790
M. Wt: 355.3 g/mol
InChI Key: XOMZCVSOPRJTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a benzamide derivative characterized by three methoxy substituents (at positions 3,5 on the benzoyl ring and 4 on the aniline ring) and a tetrazole moiety at position 3 of the aniline ring.

Benzamide formation: Coupling of 3,5-dimethoxybenzoic acid (or its chloride) with 4-methoxy-3-(1H-tetrazol-1-yl)aniline.

Tetrazole introduction: Likely via cycloaddition or substitution reactions, as seen in analogous heterocyclic systems .

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

3,5-dimethoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C17H17N5O4/c1-24-13-6-11(7-14(9-13)25-2)17(23)19-12-4-5-16(26-3)15(8-12)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23)

InChI Key

XOMZCVSOPRJTGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a benzamide derivative that has been pre-functionalized with methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

3,5-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
3,5-Dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (Target Compound) Benzamide - 3,5-Dimethoxy (benzoyl)
- 4-Methoxy, 3-tetrazole (aniline)
Methoxy, Tetrazole Medicinal chemistry, Ligand design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-Methyl (benzoyl)
- 2-Hydroxy-1,1-dimethylethyl (amide side chain)
N,O-Bidentate directing group Metal-catalyzed C–H bond functionalization
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives Triazole - 2,4-Dichlorophenoxy groups
- Substituted benzaldehyde adducts
Chlorophenoxy, Triazole Antimicrobial agents (inferred)
Key Observations:
  • Methoxy vs.
  • Tetrazole vs. Triazole : Tetrazoles (5-membered ring, 4N atoms) exhibit stronger hydrogen-bonding capacity and acidity (pKa ~4.9) compared to triazoles (pKa ~10), making them superior bioisosteres for carboxylic acids in drug design .
  • Directing Groups: While the target compound lacks an explicit N,O-bidentate group (as in ), its tetrazole could act as a monodentate or bridging ligand in coordination chemistry.

Research Findings and Implications

  • Methoxy groups may modulate cytochrome P450 interactions, reducing toxicity.
  • Coordination Chemistry : The tetrazole’s lone pairs could enable metal coordination (e.g., Zn²⁺, Cu²⁺), contrasting with ’s N,O-bidentate group, which facilitates C–H activation in transition-metal catalysis .
  • Stability : Tetrazoles are more resistant to hydrolysis than esters or carbamates, suggesting enhanced in vivo stability compared to triazole derivatives ().

Biological Activity

3,5-Dimethoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound notable for its diverse biological activities. This compound features a benzamide core, substituted with methoxy groups and a tetrazole ring, which contribute to its pharmacological potential. Understanding its biological activity is crucial for developing therapeutic agents and exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O4, with a molecular weight of approximately 358.34 g/mol. The compound's structure includes:

  • Benzamide core : Provides a scaffold for biological activity.
  • Methoxy groups : Located at the 3 and 5 positions, enhancing solubility and biological interaction.
  • Tetrazole ring : Imparts unique binding characteristics to various biological targets.
PropertyValue
Molecular FormulaC16H18N4O4
Molecular Weight358.34 g/mol
IUPAC NameThis compound
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)OCC

G Protein-Coupled Receptor Activation

Research indicates that this compound acts as an agonist for G protein-coupled receptor 35 (GPR35). This receptor is implicated in various physiological processes, including inflammation and pain modulation. Activation of GPR35 by this compound has been linked to:

  • Anti-inflammatory effects : Potentially reducing inflammation in various models.
  • Pain relief : Indications of analgesic properties through modulation of pain pathways.

Antibacterial and Antifungal Activity

The compound has demonstrated significant antibacterial and antifungal properties in vitro. Notable findings include:

  • Inhibition of bacterial growth : Effective against several strains of Gram-positive bacteria.
  • Fungal inhibition : Exhibited activity against common fungal pathogens.

Table 1 summarizes the antibacterial activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The mechanism by which this compound exerts its biological effects involves:

  • Binding affinity : The presence of methoxy and tetrazole groups enhances binding to GPR35 and other molecular targets.
  • Signal transduction : Activation of GPR35 leads to downstream signaling cascades that mediate its biological effects.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Study on GPR35 Activation

In another investigation focusing on GPR35 activation, researchers utilized cell lines expressing the receptor to assess the compound's efficacy. The findings revealed that the compound significantly increased intracellular calcium levels, confirming its role as a GPR35 agonist.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.